Welcome to the BenchChem Online Store!
molecular formula C7H5Cl2NO2 B8640104 5,6-Dichloropyridin-3-yl acetate

5,6-Dichloropyridin-3-yl acetate

Cat. No. B8640104
M. Wt: 206.02 g/mol
InChI Key: ZWUBSOYJEJHMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06432880B1

Procedure details

At 0° C., a solution of 13 g of sodium hydroxide in 80 ml of water was added to 16 g of 5-acetyloxy-2,3-dichloropyridine in 100 ml of ice-water. The mixture was subsequently initially stirred at 0° C. for one hour and then at approximately 20° C. for 17 hours, and the reaction mixture was then washed with 150 ml of ethyl acetate. The mixture was acidified up to a pH of 4-5 by addition of acetic acid and then extracted three times with 100 ml of ethyl acetate each time. The combined organic phases were dried over magnesium sulfate and finally concentrated. Yield: 12.2 g.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][C:7]1[CH:8]=[C:9]([Cl:14])[C:10]([Cl:13])=[N:11][CH:12]=1)(=O)C>O>[Cl:13][C:10]1[C:9]([Cl:14])=[CH:8][C:7]([OH:6])=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=NC1)Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently initially stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at approximately 20° C. for 17 hours
Duration
17 h
WASH
Type
WASH
Details
the reaction mixture was then washed with 150 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
The mixture was acidified up to a pH of 4-5 by addition of acetic acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.